

## A Comparative Guide to CD16-Targeted vs. Non-CD16-Targeted Immunotherapies

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer immunotherapy is rapidly evolving, with a diverse array of strategies aimed at harnessing the patient's immune system to combat malignancies. Among these, therapies that engage cytotoxic immune cells have shown remarkable promise. This guide provides a comparative analysis of two major approaches: CD16-targeted therapies, which primarily leverage the cytotoxic potential of Natural Killer (NK) cells, and non-CD16-targeted therapies, with a focus on Chimeric Antigen Receptor (CAR) T-cell therapy and T-cell engaging bispecific antibodies.

## **Executive Summary**

CD16-targeted therapies, such as bispecific antibodies engaging CD16a on NK cells, offer a potent mechanism for inducing Antibody-Dependent Cell-mediated Cytotoxicity (ADCC). These therapies have demonstrated significant efficacy in hematological malignancies, particularly in lymphomas, with a generally favorable safety profile. Non-CD16-targeted therapies, including CAR T-cells and CD3-engaging bispecific antibodies, redirect the powerful cytotoxic activity of T-cells against tumor antigens. While these approaches have achieved unprecedented response rates, particularly in B-cell malignancies, they can be associated with unique and sometimes severe toxicities. This guide presents a data-driven comparison of these therapeutic modalities, supported by experimental evidence and detailed methodologies, to inform research and development decisions.



# Data Presentation: Comparative Efficacy in Lymphoma

The following tables summarize clinical trial data for representative CD16-targeted and non-CD16-targeted therapies in patients with relapsed or refractory (R/R) lymphomas. It is important to note that these are not from head-to-head trials and direct comparisons should be made with caution due to differences in patient populations, study designs, and specific antigens targeted.

Table 1: Efficacy of CD16-Targeted Bispecific Antibodies in R/R Hodgkin Lymphoma

| Therapy<br>(Target)                   | Phase | Number of<br>Patients | Overall<br>Response<br>Rate (ORR)         | Complete<br>Response<br>(CR) | Reference |
|---------------------------------------|-------|-----------------------|-------------------------------------------|------------------------------|-----------|
| AFM13<br>(CD30/CD16<br>A)             | I     | 26<br>(evaluable)     | 11.5% (all<br>doses); 23%<br>(≥1.5 mg/kg) | -                            | [1]       |
| AFM13-NK<br>cells<br>(CD30/CD16<br>A) | I     | 42                    | 92.9%                                     | 66.7%                        | [2]       |
| HRS-3/A9<br>(CD30/CD16)               | 1/11  | 15                    | 13.3% (1 CR,<br>1 PR)                     | 6.7%                         | [3]       |
| HRS-3/A9<br>(CD30/CD16)               | Pilot | 16                    | 12.5% (2 PR)                              | 0%                           | [4]       |

Table 2: Efficacy of Non-CD16-Targeted Therapies in R/R Lymphomas



| Therapy<br>(Target)                       | Therapy<br>Type             | Lympho<br>ma Type                                 | Phase | Number<br>of<br>Patients | Overall<br>Respon<br>se Rate<br>(ORR) | Complet<br>e<br>Respon<br>se (CR) | Referen<br>ce |
|-------------------------------------------|-----------------------------|---------------------------------------------------|-------|--------------------------|---------------------------------------|-----------------------------------|---------------|
| Glofitama<br>b<br>(CD20/C<br>D3)          | Bispecific<br>Antibody      | DLBCL                                             | II    | 155                      | 51.6%                                 | 39.4%                             | [5]           |
| Tisagenl<br>ecleucel<br>(CD19)            | CAR T-<br>cell              | DLBCL                                             | II    | 93                       | 52%                                   | 40%                               | [6]           |
| Axicabta<br>gene<br>Ciloleuce<br>I (CD19) | CAR T-<br>cell              | LBCL                                              | II    | 101                      | 82%                                   | 54%                               | [6]           |
| JNJ-<br>9001449<br>6<br>(CD19/C<br>D20)   | CAR T-<br>cell              | LBCL                                              | lb    | 42<br>(evaluabl<br>e)    | 90.5%                                 | 76.2%                             | [7]           |
| Pembroli<br>zumab<br>(PD-1)               | Checkpoi<br>nt<br>Inhibitor | Primary<br>Mediastin<br>al B-cell<br>Lympho<br>ma | II    | 53                       | 45%                                   | 11%                               | [8]           |
| Nivoluma<br>b (PD-1)                      | Checkpoi<br>nt<br>Inhibitor | Hodgkin<br>Lympho<br>ma                           | I     | 23                       | 87%                                   | 17%                               | [8]           |

## **Experimental Protocols**

Detailed methodologies are crucial for the interpretation and replication of efficacy data. Below are representative protocols for assessing the cytotoxic activity of CD16-targeted and non-



CD16-targeted therapies.

## Chromium-51 Release Assay for Antibody-Dependent Cell-mediated Cytotoxicity (ADCC)

This assay is a standard method to quantify the ability of antibodies to mediate the killing of target cells by effector cells, such as NK cells.[9][10][11][12]

Objective: To measure the percentage of target cell lysis mediated by effector cells in the presence of a CD16-targeting antibody.

#### Materials:

- Target cells (e.g., a tumor cell line expressing the antigen of interest).
- Effector cells (e.g., peripheral blood mononuclear cells [PBMCs] or isolated NK cells).
- CD16-targeting antibody.
- Sodium Chromate (51Cr).
- · Complete culture medium.
- 96-well V-bottom plates.
- Gamma counter.
- Triton X-100 or similar detergent.

#### Procedure:

- Target Cell Labeling:
  - Resuspend target cells at 1 x 10<sup>6</sup> cells/mL in culture medium.
  - Add 100 μCi of <sup>51</sup>Cr per 1 x 10<sup>6</sup> cells and incubate for 1-2 hours at 37°C, with occasional mixing.



- Wash the labeled target cells three times with culture medium to remove unincorporated
   <sup>51</sup>Cr.
- Resuspend the cells to a final concentration of 1 x 10<sup>5</sup> cells/mL.

### Assay Setup:

- $\circ$  Plate 100  $\mu$ L of the labeled target cell suspension into each well of a 96-well plate (10,000 cells/well).
- Add the CD16-targeting antibody at various concentrations.
- Add effector cells at different effector-to-target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1).
- For controls, set up wells for:
  - Spontaneous release: Target cells with medium only.
  - Maximum release: Target cells with 2% Triton X-100.

#### Incubation:

- Centrifuge the plate at 200 x g for 3 minutes to facilitate cell-to-cell contact.
- Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator.

### Data Acquisition:

- Centrifuge the plate at 500 x g for 5 minutes.
- Carefully collect 100 μL of the supernatant from each well.
- Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
- Calculation of Specific Lysis:
  - Percent specific lysis is calculated using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100



## **CAR T-Cell Cytotoxicity Assay (Luciferase-Based)**

This method provides a non-radioactive alternative for measuring the cytotoxic potential of CAR T-cells.[13][14][15]

Objective: To quantify the killing of target tumor cells by CAR T-cells over time.

#### Materials:

- Target cells engineered to express luciferase and the target antigen.
- · CAR T-cells specific for the target antigen.
- Control T-cells (non-transduced or expressing a non-targeting CAR).
- Luciferase substrate (e.g., D-luciferin).
- White, clear-bottom 96-well plates.
- · Luminometer.

#### Procedure:

- Cell Plating:
  - Plate the luciferase-expressing target cells in a white, clear-bottom 96-well plate at a density of 10,000-20,000 cells per well and allow them to adhere overnight if necessary.
- Co-culture:
  - Add CAR T-cells or control T-cells to the target cells at various E:T ratios.
- Incubation:
  - Incubate the co-culture for a desired time course (e.g., 24, 48, 72 hours) at 37°C in a 5%
     CO<sub>2</sub> incubator.
- Luminescence Measurement:



- Add the luciferase substrate to each well according to the manufacturer's instructions.
- Immediately measure the luminescence using a plate reader.
- Data Analysis:
  - The reduction in luminescence signal in wells with CAR T-cells compared to control wells (target cells alone or with control T-cells) is indicative of target cell lysis.
  - Percent specific lysis can be calculated as: % Specific Lysis = [1 (Luminescence of Experimental Well / Luminescence of Target Cells Only Well)] x 100

# Mandatory Visualizations Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows.



Click to download full resolution via product page



Caption: CD16a signaling cascade in NK cells upon antibody engagement.



Click to download full resolution via product page

Caption: Chimeric Antigen Receptor (CAR) T-cell signaling pathway.







Click to download full resolution via product page

Caption: Comparative workflow of ADCC and CAR T-cell cytotoxicity assays.

## Conclusion

Both CD16-targeted and non-CD16-targeted immunotherapies represent powerful and promising strategies for cancer treatment. CD16-targeted therapies, by engaging the innate cytotoxic capabilities of NK cells, offer a distinct mechanism of action that may be associated with a more favorable safety profile. Non-CD16-targeted therapies, particularly CAR T-cells,



have demonstrated profound and durable responses, albeit with the potential for significant toxicities. The choice between these approaches, or their potential combination, will depend on the specific tumor biology, the tumor microenvironment, and the overall clinical context. Continued research into the comparative efficacy and safety of these therapies, along with the development of next-generation constructs with enhanced specificity and safety, will be critical in optimizing immunotherapy for a broader range of cancer patients.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. ashpublications.org [ashpublications.org]
- 2. NK cells complexed with bispecific antibody yield high response rates in patients with lymphoma | MD Anderson Cancer Center [mdanderson.org]
- 3. Anti-CD16/CD30 bispecific antibodies as possible treatment for refractory Hodgkin's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Immunotherapies shape the treatment landscape for hematologic malignancies | MDedge [mdedge.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. 51Cr release assay of antibody-dependent cell-mediated cytotoxicity (ADCC) PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. revvity.com [revvity.com]
- 11. Rutgers New Jersey Medical School [njms.rutgers.edu]
- 12. Evaluating Antibody-Dependent Cell-Mediated Cytotoxicity by Chromium Release Assay
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubcompare.ai [pubcompare.ai]



- 14. Comparative analysis of assays to measure CAR T cell—mediated cytotoxicity PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimizing Ex Vivo CAR-T Cell-Mediated Cytotoxicity Assay through Multimodality Imaging [mdpi.com]
- To cite this document: BenchChem. [A Comparative Guide to CD16-Targeted vs. Non-CD16-Targeted Immunotherapies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1192478#comparing-the-efficacy-of-cd16-targeted-vs-non-cd16-targeted-therapies]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com